![molecular formula C19H14 B134955 2-Methylbenz[a]anthracene CAS No. 2498-76-2](/img/structure/B134955.png)
2-Methylbenz[a]anthracene
Descripción general
Descripción
2-Methylbenz[a]anthracene (2-MBA) is a methyl-substituted derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). It is one of the monomethylbenz[a]anthracenes and is known to be the least carcinogenically active among them. The molecular structure of 2-MBA has been studied using X-ray crystallography, revealing that the molecule is almost planar with the methyl group causing minimal distortion to the overall molecular geometry .
Synthesis Analysis
The synthesis of various derivatives of benz[a]anthracene, including 2-MBA, has been explored in the literature. While the specific synthesis of 2-MBA is not detailed in the provided papers, the synthesis of related compounds involves multi-step processes starting from commercially available precursors. For example, the synthesis of 5-methylbenz[a]anthracene, a related compound, has been improved to involve only three steps with high overall yield, indicating that similar methods could potentially be applied to synthesize 2-MBA .
Molecular Structure Analysis
The molecular structure of 2-MBA has been determined to be almost planar with the benzo-ring A inclined at about 2 degrees to the anthracene moiety. The methyl group is only slightly displaced from the plane of the molecule. The shortest C-C bond is located at the K-region, which is significant in the context of chemical carcinogenesis. The molecular dimensions of 2-MBA and other methyl-substituted derivatives have been compared, providing insights into the bond lengths and angles that are important for understanding the reactivity and biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 2-MBA is not explicitly discussed in the provided papers. However, the synthesis and metabolism of related compounds, such as dibenz[a,j]anthracene and its derivatives, have been studied. These compounds can be converted into dihydrodiol metabolites and further into diol epoxide derivatives, which are implicated as the active carcinogenic forms. The reactivity of these compounds, including their ability to form GSH conjugates and to alkylate DNA, provides a basis for understanding the potential chemical reactions of 2-MBA .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-MBA can be inferred from its molecular structure and the properties of related compounds. The planarity and bond lengths of 2-MBA suggest that it may have similar aromaticity and stability to other benz[a]anthracene derivatives. The presence of the methyl group may influence its hydrophobicity and its interactions with biological molecules. The carcinogenic activity of 2-MBA is lower compared to other methyl-substituted derivatives, which could be related to its molecular structure and the position of the methyl group .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Derivatives
- 2-Methylbenz[a]anthracene and its derivatives undergo various metabolic transformations, including the formation of hydroxymethyl derivatives, dihydrodiols, and phenolic products, primarily involving rat liver homogenates (Sims, 1967).
- The compound shows different metabolic activations in tissues such as mouse skin, with the formation of trans-dihydrodiols and related vicinal diol-epoxides (Tierney, Hewer, Walsh, Grover, & Sims, 1977).
Carcinogenic Properties and Tumor Initiation
- 7-Methylbenz[a]anthracene and its dihydrodiol metabolites were tested for tumor initiation ability on mouse skin, revealing that certain dihydrodiols, particularly the 3,4-dihydrodiol, exhibit high tumor-initiating activity (Chouroulinkov, Gentil, Tierney, Grover, & Sims, 1977).
Molecular Structure and Stability
- The crystal and molecular structure of 2-Methylbenz[a]anthracene have been determined, showing significant stability and specific structural features, like the orientation of methyl groups and bond lengths (Briant & Jones, 1985).
Interaction with DNA
- Studies on carcinogen:nucleoside adducts involving derivatives of methylbenz[a]anthracene and nucleosides like deoxyadenosine have been conducted to understand the structural aspects of these interactions (Carrell, Glusker, Moschel, Hudgins, & Dipple, 1981).
Mutagenicity and Cellular Effects
- Research has shown the high microsome-mediated mutagenicity of certain dihydrodiols of methylbenz[a]anthracene in bacterial systems like S. typhimurium TA 98 (Malaveille, Tierney, Grover, Sims, & Bartsch, 1977).
- The induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols of 7-methylbenz(a)anthracene was observed, highlighting its role in metabolic activation and carcinogenesis (Marquardt, Baker, Tierney, Grover, & Sims, 1977).
Safety And Hazards
Direcciones Futuras
Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties. They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Propiedades
IUPAC Name |
2-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRFYYVRSILJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179698 | |
| Record name | 2-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenz[a]anthracene | |
CAS RN |
2498-76-2 | |
| Record name | 2-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbenz[a]anthracene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9U5XDR8XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



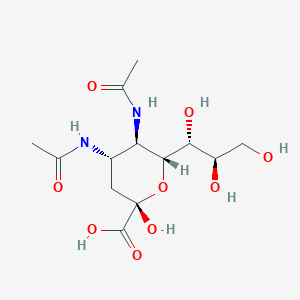
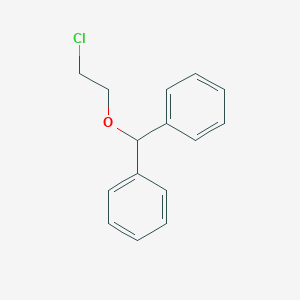
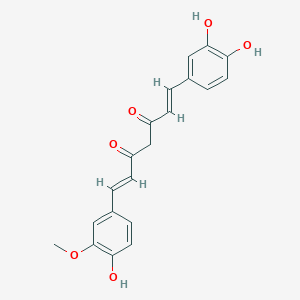
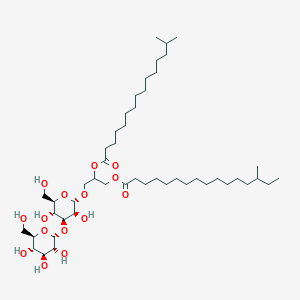


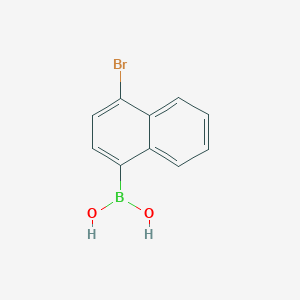

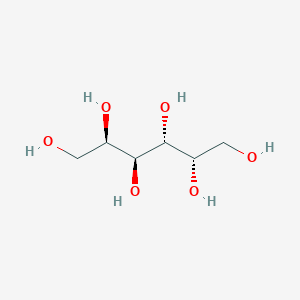
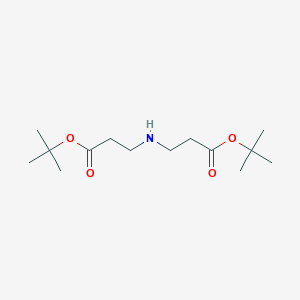

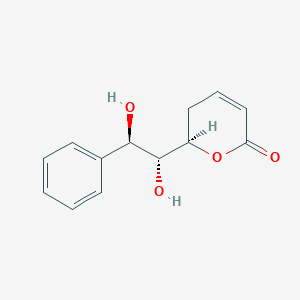
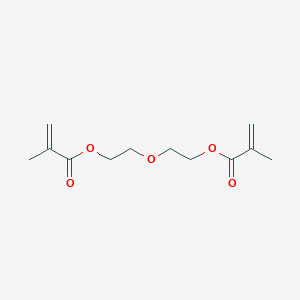
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)